N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4S/c1-2-7-22-15(27)9-25-13(10-26)8-23-17(25)30-11-16(28)24-12-3-5-14(6-4-12)29-18(19,20)21/h2-6,8,26H,1,7,9-11H2,(H,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZQRHGJXBLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known for its role in mimicking histidine residues in proteins, potentially influencing enzyme activity and receptor binding.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that N-allyl derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing imidazole rings have been reported to exhibit antibacterial and antifungal properties. Studies on related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating that N-allyl derivatives may also possess similar activities .
Anti-inflammatory Effects
The anti-inflammatory potential of N-allyl derivatives is supported by their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds with similar functionalities have been documented to reduce inflammation markers in preclinical models, suggesting that N-allyl derivatives could be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
Structure–Activity Relationship (SAR)
The biological activity of N-allyl derivatives can be influenced by various structural modifications. For instance:
- Alkyl Chain Length : Variations in the length of the allyl group can affect solubility and membrane permeability.
- Substituents on the Imidazole Ring : Different substituents can enhance or diminish receptor affinity and selectivity.
- Trifluoromethoxy Group : This group has been associated with increased potency due to enhanced electronic properties.
Scientific Research Applications
Biological Activities
The compound exhibits several significant biological properties that have been explored in research:
Antimicrobial Activity
Research indicates that imidazole derivatives, similar to N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide, possess antimicrobial properties. For example, compounds with imidazole moieties have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Certain imidazole derivatives have demonstrated anticancer activities by inducing apoptosis in cancer cells. For instance, studies have shown that modifications to the imidazole ring can enhance the compound's ability to inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .
Enzyme Inhibition
Compounds containing imidazole structures are known to inhibit various enzymes, including proteases and kinases. This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role, such as cancer and inflammatory disorders .
Therapeutic Potential
The therapeutic applications of this compound can be categorized as follows:
| Therapeutic Area | Potential Applications | Mechanism of Action |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Disruption of cell membranes |
| Anticancer | Chemotherapy adjunct | Induction of apoptosis |
| Anti-inflammatory | Treatment of chronic inflammatory diseases | Enzyme inhibition |
Case Studies
Several case studies illustrate the applications of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of imidazole derivatives against E. coli and found that modifications similar to those in N-allyl compounds significantly increased antibacterial activity, demonstrating zones of inhibition that suggest effective antimicrobial properties .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines treated with imidazole derivatives showed a marked decrease in cell viability, supporting their potential use as anticancer agents. The study highlighted the importance of structural modifications in enhancing efficacy .
Comparison with Similar Compounds
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
